molecular formula C20H18FN5OS B2960480 3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034259-97-5

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2960480
CAS RN: 2034259-97-5
M. Wt: 395.46
InChI Key: YKHWFUBARZWROQ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. In this particular compound, various functional groups are attached to the pyrazole ring, including a 4-fluorophenyl group, a methyl group, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached functional groups. The 4-fluorophenyl group would contribute to the aromaticity of the molecule, while the thiophene ring would introduce a heterocyclic element .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions at the fluorophenyl group, or electrophilic aromatic substitution reactions at the thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and thiophene groups could impact its solubility, while the pyrazole ring could influence its acidity .

Scientific Research Applications

Structural Characterization and Molecular Interaction Studies

Research on structurally similar compounds, such as various pyrazoline derivatives, has focused on their synthesis and structural characterization, examining the geometry, conformation, and molecular interactions within the crystal lattice. For instance, studies have detailed the geometric parameters and intramolecular interactions of N-substituted pyrazoline derivatives, highlighting their potential for further chemical and pharmacological exploration (Köysal et al., 2005).

Antimicrobial and Antituberculosis Activities

The synthesis of thiazole-aminopiperidine hybrid analogs has demonstrated significant in vitro activity against Mycobacterium tuberculosis, showcasing the potential for developing new antimicrobial agents targeting tuberculosis and related bacterial infections (Jeankumar et al., 2013).

Heterocyclic Synthesis for Diverse Biological Activities

Research into thiophenylhydrazonoacetates for heterocyclic synthesis has yielded a variety of derivatives with potential biological activities. These studies illustrate the versatility of pyrazole-based compounds in generating pharmacologically interesting heterocycles (Mohareb et al., 2004).

Development of Anticancer Agents

Pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various cancer cell lines. This research highlights the potential of pyrazole-based compounds as anticancer agents, with specific studies focusing on their ability to inhibit cancer cell proliferation (Hassan et al., 2015).

Potential for CNS Receptor Research

The synthesis and characterization of compounds structurally similar to the one have been carried out with the aim of exploring their potential as central nervous system (CNS) receptor ligands. Such research underscores the interest in pyrazole derivatives for studying receptor interactions and signaling pathways within the CNS (McLaughlin et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

Future research on this compound could explore its potential uses in various fields, such as medicinal chemistry or material science. Further studies could also investigate its synthesis and properties in more detail .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-25-19(12-18(23-25)14-2-4-16(21)5-3-14)20(27)22-8-10-26-9-6-17(24-26)15-7-11-28-13-15/h2-7,9,11-13H,8,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHWFUBARZWROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

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